molecular formula C6H6BClFNO2 B2705323 (6-Amino-3-chloro-2-fluorophenyl)boronic acid CAS No. 1802430-56-3

(6-Amino-3-chloro-2-fluorophenyl)boronic acid

Cat. No.: B2705323
CAS No.: 1802430-56-3
M. Wt: 189.38
InChI Key: DFVBNYAMTHHWMF-UHFFFAOYSA-N
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Safety and Hazards

“(6-Amino-3-chloro-2-fluorophenyl)boronic acid” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it gets on the skin or in the eyes, wash with plenty of water .

Mechanism of Action

Target of Action

(6-Amino-3-chloro-2-fluorophenyl)boronic acid is primarily used as an organic synthesis intermediate . It is involved in the preparation of other organoboron compounds . The compound’s primary targets are the molecules it interacts with during these synthesis processes .

Mode of Action

The mode of action of this compound involves its participation in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The boronic acid moiety of the compound interacts with other molecules under specific conditions to form new bonds .

Biochemical Pathways

In the context of Suzuki-Miyaura coupling reactions, this compound affects the formation of carbon-carbon bonds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The downstream effects include the formation of new organic compounds with potential applications in various fields, such as pharmaceuticals and materials science .

Pharmacokinetics

For instance, boronic acids are generally well-absorbed and can distribute throughout the body . They can also undergo metabolism and be excreted from the body . These properties can impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the formation of new organic compounds through Suzuki-Miyaura coupling reactions . These new compounds can have various molecular and cellular effects, depending on their structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-3-chloro-2-fluorophenyl)boronic acid typically involves the reaction of boronic acid derivatives with substituted anilines under controlled conditions . One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Amino-3-chloro-2-fluorophenyl)boronic acid is unique due to the presence of multiple functional groups (amino, chloro, and fluoro) on the phenyl ring, which provides versatility in chemical reactions and applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

(6-amino-3-chloro-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVBNYAMTHHWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Cl)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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